5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride
Description
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS No. 81074-81-9) is a furan-derived compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It is a hydrochloride salt of the free base (CAS No. 15433-79-1) and is characterized by a melting point of 122–125°C (decomposition) . Structurally, it features a furan ring substituted with a hydroxymethyl group and a dimethylaminomethyl group, making it a tertiary amine (Figure 1).
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLQUVLALYCAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001756 | |
| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81074-81-9 | |
| Record name | 2-Furanmethanol, 5-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81074-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-(Hydroxymethyl)-5-furyl)methyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081074819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2-(hydroxymethyl)-5-furyl]methyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic amine-formaldehyde reactions, reducing byproduct formation. A tandem setup with inline HCl gas absorption achieves 85% isolated yield at residence times under 30 minutes.
Mechanochemical Activation
Ball-mill-assisted reactions between furfuryl alcohol, dimethylamine hydrochloride, and paraformaldehyde eliminate solvent use. This approach achieves 78% yield in 2 hours, with particle size reduction enhancing solid-state reactivity.
Characterization and Quality Control
Post-synthetic analysis ensures product integrity:
-
¹H NMR : δ 6.28 (furan H-3), 4.52 (CH₂OH), 3.45 (N(CH₃)₂).
-
HPLC-UV : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
-
TGA : Decomposition onset at 122°C, confirming hydrochloride stability.
Industrial-Scale Production Challenges
Key hurdles include:
-
Corrosion resistance : Hastelloy C-276 reactors are mandated for HCl-rich environments.
-
Byproduct management : Distillation recovers unreacted dimethylamine (bp 7°C) for reuse.
-
Crystallization control : Anti-solvent addition (diethyl ether) ensures uniform particle size distribution.
Chemical Reactions Analysis
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, such as polymers and resins.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents further corrosion. The molecular targets include the metal surface and the pathways involved in the corrosion process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Group Analysis
- Amine Reactivity: The dimethylaminomethyl group in the target compound enables nucleophilic substitution reactions, critical for its role in ranitidine synthesis. In contrast, furfuryl alcohol lacks this functionality, limiting its utility in pharmaceutical chemistry .
- Polymerization Tendency: Furfuryl alcohol readily polymerizes under acidic or basic conditions due to its reactive hydroxymethyl group . The dimethylaminomethyl group in the target compound may reduce this tendency by steric hindrance or electronic effects.
- NDMA Formation : Unlike furfuryl alcohol or HMF, the tertiary amine group in the target compound reacts with chloramines to form NDMA , a significant environmental and safety concern .
Biological Activity
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- IUPAC Name : 5-[(dimethylamino)methyl]furan-2-yl]methanol; hydrochloride
The compound is synthesized through the reaction of furfuryl alcohol with dimethylamine in the presence of hydrochloric acid, which allows for various chemical transformations including oxidation and substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer effects. A study conducted on various cancer cell lines revealed that it induces apoptosis (programmed cell death) in a dose-dependent manner. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings highlight its potential use in cancer therapy, warranting further investigation into its efficacy and safety in vivo.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, reducing oxidative stress within cells.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results indicated that even at low concentrations (1-5 mg/mL), significant inhibition was observed, suggesting its potential as a natural preservative in food and pharmaceutical applications .
Study on Cancer Cell Lines
Another pivotal study assessed the anticancer activity of this compound on different human cancer cell lines. It was demonstrated that treatment with varying concentrations led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that this compound could be further developed into a therapeutic agent against specific types of cancer .
Q & A
Q. What are the established synthetic routes for 5-(dimethylaminomethyl)furfuryl alcohol hydrochloride, and how can their efficiency be optimized?
The compound is typically synthesized via aminomethylation of furfuryl alcohol derivatives followed by HCl treatment. Optimization involves statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like temperature, catalyst loading, and reaction time. For example, quantum chemical calculations can predict intermediates, while iterative feedback between computational models and lab experiments refines conditions . Characterization via NMR (¹H/¹³C), IR spectroscopy, and HPLC purity analysis is essential to validate synthetic efficiency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves, and employing secondary containment for spills. Immediate first aid for exposure involves rinsing eyes/skin with water and seeking medical attention if respiratory distress occurs. Waste must be segregated and treated by certified hazardous waste services due to its hydrochloride salt and potential reactivity .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Long-term stability is monitored via periodic HPLC-UV or LC-MS to detect degradation products. Storage in anhydrous, inert atmospheres (e.g., argon) at −20°C is recommended to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms involving this compound in catalytic systems?
Density functional theory (DFT) simulations model transition states and intermediates in reactions like reductive amination or nucleophilic substitutions. Coupling these with molecular dynamics (MD) simulations predicts solvent effects and activation barriers. Experimental validation via in-situ FTIR or NMR kinetic studies confirms computational findings .
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
Systematic solvent screening using Kamlet-Taft or Hansen solubility parameters identifies polarity, hydrogen-bonding, and polarizability effects. Pair this with comparative kinetic studies (e.g., Arrhenius plots) to isolate solvent-specific rate constants. Meta-analysis of literature data using multivariate statistics (PCA or clustering) reconciles discrepancies .
Q. What methodologies enable the integration of this compound into multicomponent reactions (MCRs) for heterocyclic synthesis?
Design MCRs using the compound’s amine and alcohol functionalities. For example, Ugi or Passerini reactions require optimizing stoichiometry, catalysts (e.g., Lewis acids), and microwave-assisted heating for accelerated kinetics. Reaction monitoring via real-time mass spectrometry (RT-MS) tracks intermediate formation .
Q. How does the hydrochloride salt influence the compound’s bioavailability in pharmacological studies?
Perform comparative dissolution studies in biorelevant media (e.g., simulated gastric fluid) using salt vs. free base forms. Pharmacokinetic modeling (e.g., compartmental analysis) quantifies absorption differences. Solid-state NMR or X-ray diffraction (XRD) correlates salt form crystallinity with dissolution rates .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
